molecular formula C8H8FN3 B14029292 (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B14029292
M. Wt: 165.17 g/mol
InChI Key: NZYCACYATLVFIO-UHFFFAOYSA-N
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Description

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine scaffold substituted with a fluorine atom at the 7-position and a methanamine group at the 2-position. This structure combines the aromatic and electron-deficient nature of the imidazopyridine core with the polarizable fluorine substituent, making it a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to halogen bonding.

Properties

Molecular Formula

C8H8FN3

Molecular Weight

165.17 g/mol

IUPAC Name

(7-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H,4,10H2

InChI Key

NZYCACYATLVFIO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CN

Origin of Product

United States

Preparation Methods

General Strategy

The synthetic approach to this compound generally involves:

  • Construction of the imidazo[1,2-a]pyridine ring system with a fluorine substituent at the 7-position.
  • Introduction of a hydroxymethyl group (-CH2OH) at the 2-position.
  • Conversion of the hydroxymethyl group to a methanamine (-CH2NH2) via amination or reduction of a suitable intermediate.

Preparation of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol as a Key Intermediate

The synthesis of the alcohol intermediate is well-documented and serves as a precursor for the amine derivative. According to VulcanChem, (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol is prepared by functionalizing the imidazo[1,2-a]pyridine scaffold, often involving:

  • Starting from 7-fluoro-2-substituted imidazo[1,2-a]pyridine derivatives.
  • Hydrolysis or reduction of appropriate precursors under alkaline conditions to yield the hydroxymethyl group.
Step Reagents/Conditions Outcome
Cyclization to imidazo[1,2-a]pyridine 2-aminopyridine derivatives, aldehydes, alkynes, Cu catalyst, sodium ascorbate Formation of imidazo[1,2-a]pyridine core
Introduction of fluorine Fluorination reagents (e.g., Selectfluor or fluorine sources) Fluorine substitution at 7-position
Hydroxymethylation Hydrolysis of acetate or use of methyl formate derivatives under alkaline conditions Formation of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol

This method is supported by data from VulcanChem and recent literature on imidazo[1,2-a]pyridine derivatives synthesis.

Conversion of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol to Methanamine

The key transformation from the alcohol to the amine involves:

  • Activation of the hydroxyl group (e.g., conversion to a leaving group such as a halide or tosylate).
  • Nucleophilic substitution with ammonia or an amine source.
  • Alternatively, reduction of a nitrile or oxime intermediate derived from the alcohol.

A typical synthetic sequence may include:

Step Reagents/Conditions Notes
Activation of hydroxyl group Tosyl chloride (TsCl), pyridine, 0°C to RT Converts -CH2OH to -CH2OTs (tosylate)
Nucleophilic substitution Ammonia in methanol or ethanol, reflux Displaces tosylate with -NH2 group
Purification Extraction, crystallization, chromatography Yields pure this compound

Alternatively, reductive amination methods using aldehyde precursors can be employed, where the aldehyde at the 2-position is reacted with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amine directly.

Example Synthetic Procedure (Inferred from Literature)

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Hydroxymethylation + Amination 7-Fluoroimidazo[1,2-a]pyridine derivatives Hydrolysis under alkaline conditions; TsCl activation; NH3 substitution 60-75 Multi-step; moderate yield; requires careful control of conditions
Reductive Amination 7-Fluoroimidazo[1,2-a]pyridin-2-carbaldehyde Ammonia, NaBH3CN or catalytic hydrogenation 70-85 One-pot; higher yield; mild conditions possible
Direct amination via halide intermediate 7-Fluoroimidazo[1,2-a]pyridin-2-yl halide Ammonia, reflux in ethanol or methanol 50-70 Requires halide synthesis; moderate yields

Research Results and Optimization Notes

  • Catalyst-Free and Metal-Free Methods: Recent advances highlight environmentally benign, metal-free synthetic protocols for imidazo[1,2-a]pyridines that could be adapted for fluorinated derivatives. These methods use mild bases like potassium hydroxide and avoid heavy metals, improving sustainability.

  • Fluorine Introduction: Fluorination is typically achieved early in the synthesis to ensure regioselectivity and to avoid side reactions during subsequent steps. Electrophilic fluorination reagents or fluorinated starting materials are preferred.

  • Purification: Due to the polar nature of the amine, purification often involves acid-base extraction followed by recrystallization or chromatography.

  • Yields and Scalability: Reductive amination routes generally provide higher yields and are scalable, suitable for gram-scale synthesis with consistent purity.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine F (7), NH2 (2) C8H8FN3* ~165.12* Potential IRAP inhibition, halogen bonding -
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine CH3 (7), NH2 (2) C9H11N3 161.21 Intermediate in antiviral agents
(6-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)methanamine CF3 (6), NH2 (2) C9H8F3N3 223.18 Enhanced lipophilicity, CNS-targeting
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine C6H4F (2), CH3 (6) C14H11FN2 226.25 Antimicrobial activity
N-[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline CH3 (7), CF3Ph (N-linked) C16H14F3N3 317.30 Anticancer lead compound

*Estimated based on structural similarity to and .

Key Observations:

  • Electron Effects : Fluorine at the 7-position (target compound) introduces electronegativity, enhancing dipole interactions and metabolic stability compared to the methyl analog .
  • Lipophilicity : The trifluoromethyl group at the 6-position () increases logP, favoring blood-brain barrier penetration, whereas the fluorine at the 7-position may reduce logP due to polarity.
  • Synthetic Accessibility: Methyl and trifluoromethyl derivatives are synthesized via cyclization of pyridin-2-amines with α-haloketones (e.g., 2-chloro-1-(4-fluorophenyl)ethanone in ), while fluorine incorporation likely requires fluorinated precursors or late-stage functionalization.

Biological Activity

(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated imidazo-pyridine structure, which is known for enhancing the bioavailability and efficacy of drug candidates. The presence of fluorine can influence the compound's interaction with biological targets, potentially improving pharmacokinetic properties.

Research indicates that this compound may interact with various biological targets. The fluorinated imidazo-pyridine moiety is particularly noted for its role in enhancing binding affinity to enzymes and receptors involved in disease processes.

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes that are critical in disease pathways. For instance, it has been studied as an inhibitor of methionyl-tRNA synthetase in Trypanosoma brucei, a target for treating human African trypanosomiasis (HAT) .
  • Antiparasitic Activity : In vitro studies have demonstrated that this compound exhibits significant antiparasitic activity with an EC50 value indicating potent inhibition against T. brucei .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study investigating a series of fluorinated imidazo-pyridine compounds found that introducing fluorine at specific positions significantly enhanced their potency against T. brucei. The study reported that this compound had improved oral bioavailability compared to non-fluorinated analogs, making it a promising candidate for further development .
  • Study 2 : Another research effort focused on optimizing the pharmacokinetic properties of imidazo-pyridine derivatives. The findings suggested that fluorination at the 7-position led to increased brain penetration and reduced toxicity profiles in murine models .

Data Table

Compound NameTargetEC50 (nM)Oral BioavailabilityBrain Penetration
This compoundMethionyl-tRNA synthetase3.7HighModerate
Non-fluorinated analogMethionyl-tRNA synthetase>10LowLow
5-Fluoroimidazo[4,5-b]pyridineVarious targets8.5ModerateHigh

Q & A

Q. What synthetic strategies are commonly employed for synthesizing (7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazole derivatives and fluorinated aliphatic precursors. For example, microwave-assisted synthesis using diglyme as a solvent at 150°C for 30 minutes can improve reaction efficiency and yield compared to traditional reflux methods . Key intermediates, such as 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline, are often prepared using zinc dust and ammonium chloride for reductive steps .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy to identify amine and fluorinated moieties. LC-MS is critical for verifying molecular weight and purity, while X-ray crystallography (where applicable) resolves stereochemical ambiguities .

Q. What pharmacological properties are associated with imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit anxiolytic, cardiovascular, and neuroleptic activities. These properties are evaluated via receptor-binding assays (e.g., GABA_A receptors for anxiolytic effects) and in vitro cytotoxicity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in fluorinated imidazopyridine synthesis?

Contradictions in yield data often arise from solvent choice and temperature sensitivity. Systematic optimization using design of experiments (DoE) can identify ideal parameters. For example, microwave irradiation in diglyme reduces side reactions, achieving yields >80% compared to <50% under conventional heating .

Q. What role do non-covalent interactions play in the stability and bioactivity of fluorinated derivatives?

Hirshfeld surface analysis and density functional theory (DFT) calculations reveal that fluorine substituents enhance π-π stacking and hydrogen-bonding interactions, improving binding affinity to biological targets like kinases. Comparative studies with non-fluorinated analogs show a 2–3× increase in metabolic stability .

Q. How can transimination reactions expand the structural diversity of imidazopyridine derivatives?

Molecular iodine-mediated transimination enables one-pot synthesis of complex heterocycles. For instance, reacting 2-(imidazo[1,2-a]pyridin-2-yl)aniline with pyridin-2-ylmethanamine forms new N–C bonds, yielding fused quinoline-imidazopyridine scaffolds .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?

Discrepancies often stem from bioavailability differences. Pharmacokinetic profiling (e.g., plasma protein binding assays and microsomal stability tests) can identify metabolic bottlenecks. Fluorination at the 7-position improves blood-brain barrier penetration, as shown in rodent models .

Methodological Considerations

Q. How are fluorinated intermediates purified to ensure high enantiomeric excess?

Chiral chromatography (e.g., using amylose-based columns) or recrystallization in ethanol/water mixtures effectively separates enantiomers. Purity is validated via chiral HPLC with UV detection at 254 nm .

Q. What computational tools predict the bioactivity of novel derivatives?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like benzodiazepine receptors. QSAR models trained on imidazo[1,2-a]pyrimidine datasets predict IC₅₀ values with <15% error .

Q. How are safety protocols tailored for handling fluorinated amines?

Strict PPE (gloves, goggles, fume hoods) and spill containment measures are mandatory. Emergency protocols for inhalation exposure include immediate oxygen therapy and bronchodilators, as outlined in safety data sheets .

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